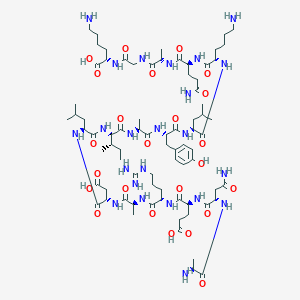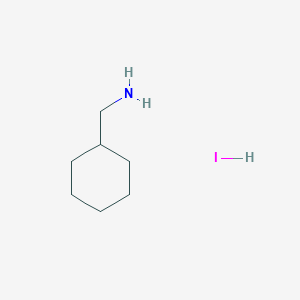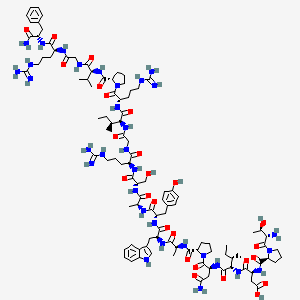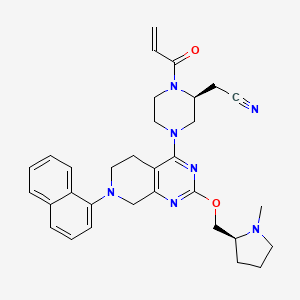
Iron, (4'-phenyl-2,2':6',2''-terpyridine-|EN1,|EN1',|EN1'')(2,2':6',2''-terpyridine-|EN1,|EN1',|EN1'') diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Iron, (4’-phenyl-2,2’:6’,2’‘-terpyridine-|EN1,|EN1’,|EN1’‘)(2,2’:6’,2’‘-terpyridine-|EN1,|EN1’,|EN1’') diacetate” is a complex compound. The 4’-phenyl-2,2’:6’,2’'-terpyridine component is a derivative of terpyridine, which is commonly used as a ligand for forming metallo-supramolecular assemblies .
Molecular Structure Analysis
The molecular structure of the 4’-phenyl-2,2’:6’,2’'-terpyridine component has a molecular formula of C21H15N3, an average mass of 309.364 Da, and a monoisotopic mass of 309.126587 Da . The exact molecular structure of the full compound is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of the 4’-phenyl-2,2’:6’,2’'-terpyridine component include a density of 1.2±0.1 g/cm3, boiling point of 475.2±40.0 °C at 760 mmHg, and a flash point of 209.4±20.3 °C . The properties of the full compound are not provided in the search results.Aplicaciones Científicas De Investigación
Photocytotoxicity and Cellular Imaging
- Nuclear Targeting Terpyridine Iron(II) Complexes for Cellular Imaging and Photocytotoxicity : Iron(II) complexes with this compound have been investigated for their photocytotoxicity in HeLa cancer cells. These complexes show remarkable photocytotoxic effects under visible light while remaining non-toxic in the dark. They also enable cellular imaging and generate reactive oxygen species within cells (Basu et al., 2012).
Fluorescent Probes and Chemosensors
- Formation of Blue Fluorescent Ribbons for Iron(II) Cations Detection : A method for visually detecting iron(II) cations using the etching effects on the blue fluorescent ribbon aggregates of a related terpyridine compound has been developed. This approach is highly specific for iron(II) over other metal ions (Zhao et al., 2013).
Spin-State Influence and Coordination Chemistry
- Influence of π-Stacking Interactions on Spin-State : In a study involving a similar terpyridine iron(II) domain, the π-stacking interactions were found to influence the coordination geometry and consequently affect the spin-state of the complex. This demonstrates the impact of ligand design on the physical properties of iron(II) complexes (Brauchli et al., 2010).
Molecular Synthesis and Crystal Structures
- Syntheses and Crystal Structures of Iron Compounds with Terpyridines : Research has been conducted on synthesizing iron compounds with various terpyridine ligands and studying their crystal structures. These studies contribute to the understanding of the coordination environment and molecular geometry of such complexes (Fu et al., 2014).
Electrocatalytic and Sensing Applications
- Highly Efficient Alkene Epoxidation and Aziridination Catalyzed by Iron(II) Salt and Terpyridine : Iron(II) salts combined with a terpyridine derivative have been used as catalysts for alkene epoxidation and aziridination, showing high efficiency and good selectivity. This indicates potential applications in synthetic and industrial chemistry (Liu et al., 2008).
Propiedades
IUPAC Name |
2,6-dipyridin-2-ylpyridine;iron(2+);4-phenyl-2,6-dipyridin-2-ylpyridine;diacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3.C15H11N3.2C2H4O2.Fe/c1-2-8-16(9-3-1)17-14-20(18-10-4-6-12-22-18)24-21(15-17)19-11-5-7-13-23-19;1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13;2*1-2(3)4;/h1-15H;1-11H;2*1H3,(H,3,4);/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUYDTGAFYPPBE-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4.C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.[Fe+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H32FeN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iron, (4'-phenyl-2,2':6',2''-terpyridine-|EN1,|EN1',|EN1'')(2,2':6',2''-terpyridine-|EN1,|EN1',|EN1'') diacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-7-(Hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione 4-methylbenzenesulfonate](/img/structure/B3028501.png)




![(2R)-2-[[(2R)-2-(2,4-Dioxo-1H-quinazolin-3-yl)-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B3028513.png)


![1-[3-(2,3-dichlorophenyl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-amine](/img/structure/B3028516.png)
![5-chloro-2-N-[2-methoxy-4-[4-[(4-methylpiperazin-1-yl)methyl]triazol-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine](/img/structure/B3028517.png)
![(1S,10S)-10-Hydroxy-1,6-dimethyl-10-(2-oxopropyl)-1,2-dihydronaphtho[1,2-g][1]benzofuran-11-one](/img/structure/B3028519.png)
